Cas no 1200123-97-2 (2-(2,4-Dichlorophenyl)pyrimidine)
2-(2,4-Dichlorophenyl)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 2-(2,4-dichlorophenyl)pyrimidine
- 2-(2,4-Dichlorophenyl)pyrimidine
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- Inchi: 1S/C10H6Cl2N2/c11-7-2-3-8(9(12)6-7)10-13-4-1-5-14-10/h1-6H
- InChI Key: QTPIFMMMPFXITE-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C1N=CC=CN=1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 183
- XLogP3: 3
- Topological Polar Surface Area: 25.8
2-(2,4-Dichlorophenyl)pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A039001521-250mg |
2-(2,4-Dichlorophenyl)pyrimidine |
1200123-97-2 | 98% | 250mg |
$793.48 | 2023-09-04 | |
| Alichem | A039001521-500mg |
2-(2,4-Dichlorophenyl)pyrimidine |
1200123-97-2 | 98% | 500mg |
$1247.50 | 2023-09-04 | |
| Alichem | A039001521-1g |
2-(2,4-Dichlorophenyl)pyrimidine |
1200123-97-2 | 98% | 1g |
$2164.79 | 2023-09-04 |
2-(2,4-Dichlorophenyl)pyrimidine Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 2-(2,4-Dichlorophenyl)pyrimidine
Comprehensive Analysis of 2-(2,4-Dichlorophenyl)pyrimidine (CAS No. 1200123-97-2): Properties, Applications, and Industry Trends
2-(2,4-Dichlorophenyl)pyrimidine (CAS No. 1200123-97-2) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This chlorinated pyrimidine derivative features a unique molecular structure combining a pyrimidine ring with a 2,4-dichlorophenyl substituent, making it a valuable intermediate for synthesizing biologically active molecules. Recent studies highlight its potential in developing crop protection agents and small-molecule therapeutics, aligning with growing industry demands for sustainable solutions.
The compound's physicochemical properties contribute to its versatility. With a molecular weight of 229.07 g/mol and moderate lipophilicity (LogP ~3.2), 2-(2,4-Dichlorophenyl)pyrimidine exhibits excellent stability under ambient conditions while maintaining sufficient solubility for synthetic applications. These characteristics make it particularly useful in structure-activity relationship (SAR) studies, where researchers systematically modify its scaffold to optimize target binding. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), a critical factor for regulatory compliance in end-product formulations.
Current market trends reveal increasing applications in precision agriculture, where the compound serves as a building block for novel fungicides with reduced environmental persistence. Its chlorinated aromatic system enables targeted interactions with fungal cytochrome P450 enzymes, a mechanism gaining traction as resistance to existing treatments grows. Parallel developments in medicinal chemistry explore its potential as a kinase inhibitor scaffold, particularly in cancer research programs focusing on signal transduction modulation.
Synthetic protocols for CAS 1200123-97-2 typically involve Pd-catalyzed cross-coupling between 2,4-dichlorophenylboronic acid and halogenated pyrimidines, achieving yields exceeding 85% with proper optimization. Recent process innovations emphasize green chemistry principles, including aqueous-phase reactions and catalyst recycling systems. These advancements address growing concerns about sustainable manufacturing while maintaining cost-effectiveness – a key consideration for scale-up operations.
Regulatory landscapes for 2-(2,4-Dichlorophenyl)pyrimidine derivatives continue evolving, particularly regarding REACH compliance and hazard assessment. Proactive manufacturers now provide comprehensive safety data sheets (SDS) detailing proper handling procedures, though the compound itself isn't classified under stringent hazard categories. This regulatory clarity supports its adoption across global markets, with particular growth in Asia-Pacific agrochemical sectors investing in next-generation crop solutions.
Emerging research explores the compound's utility in material science applications, including as a precursor for organic electronic materials. Its conjugated system and halogen substituents enable interesting charge transport properties when incorporated into OLED architectures or photovoltaic materials. Such multidisciplinary applications demonstrate the compound's evolving relevance beyond traditional chemical domains.
Quality control standards for 1200123-97-2 have become increasingly rigorous, with leading suppliers implementing QbD (Quality by Design) approaches during production. Advanced analytical methods like GC headspace analysis ensure residual solvent levels meet ICH guidelines, while chiral HPLC confirms the absence of stereochemical impurities – critical for pharmaceutical applications where enantiopurity affects bioactivity.
The global market for pyrimidine intermediates is projected to grow at 6.8% CAGR through 2030, with 2-(2,4-Dichlorophenyl)pyrimidine positioned as a key growth driver. Custom synthesis services now offer kilogram-scale production with cGMP compliance, catering to clinical-stage developers requiring GMP-grade intermediates. This scalability, combined with the compound's synthetic flexibility, ensures its continued importance in drug discovery pipelines and agrochemical innovation.
Environmental fate studies indicate that 2-(2,4-Dichlorophenyl)pyrimidine undergoes aerobic biodegradation within 28 days under standard OECD test conditions, addressing concerns about persistent organic pollutants. This biodegradation profile, coupled with low bioaccumulation potential (BCF < 100), supports its use in developing eco-friendly formulations – a major selling point for manufacturers targeting sustainable agriculture markets.
Innovative delivery systems incorporating this compound are being explored, including nanocarrier formulations that enhance bioavailability while minimizing environmental dispersion. Such technologies align with the United Nations Sustainable Development Goals (SDGs) by potentially reducing application rates through targeted release mechanisms. These developments position CAS 1200123-97-2 as a compound of interest for circular economy initiatives in the chemical sector.
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